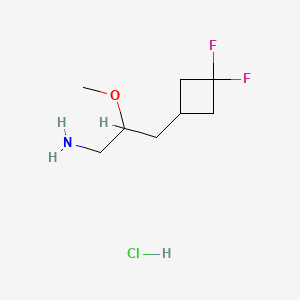
3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride is a fluorinated organic compound Fluorinated compounds are often of interest due to their unique chemical properties, which can include increased stability, lipophilicity, and bioavailability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the cyclobutyl ring: This can be achieved through a cyclopropanation reaction, where a suitable precursor undergoes ring expansion.
Introduction of fluorine atoms: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The amine group is introduced through a nucleophilic substitution reaction.
Hydrochloride formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve safety and efficiency.
化学反应分析
Types of Reactions
3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: The major products can include carboxylic acids or ketones.
Reduction: The major product is typically the corresponding amine.
Substitution: The major products depend on the nucleophile used but can include various substituted amines.
科学研究应用
3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Industry: Used in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.
作用机制
The mechanism of action of 3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity by interacting with specific amino acid residues in the target protein.
相似化合物的比较
Similar Compounds
- (3,3-Difluorocyclobutyl)methanol
- (3,3-Difluorocyclobutyl)-n-methylmethanamine hydrochloride
- 2-(3,3-Difluorocyclobutyl)ethanamine hydrochloride
Uniqueness
3-(3,3-Difluorocyclobutyl)-2-methoxypropan-1-amine hydrochloride is unique due to the presence of both a methoxy group and a difluorocyclobutyl ring. This combination can confer unique chemical properties, such as increased stability and lipophilicity, which can be advantageous in various applications.
属性
CAS 编号 |
2866352-30-7 |
|---|---|
分子式 |
C8H16ClF2NO |
分子量 |
215.67 g/mol |
IUPAC 名称 |
3-(3,3-difluorocyclobutyl)-2-methoxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15F2NO.ClH/c1-12-7(5-11)2-6-3-8(9,10)4-6;/h6-7H,2-5,11H2,1H3;1H |
InChI 键 |
XFNAUNDZDMAQNN-UHFFFAOYSA-N |
规范 SMILES |
COC(CC1CC(C1)(F)F)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid](/img/structure/B13455765.png)
![Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide](/img/structure/B13455772.png)
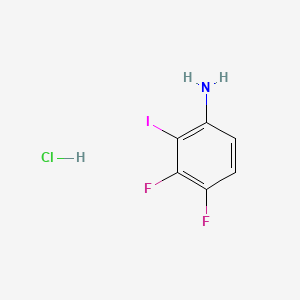
![3-Bromo-6-methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13455784.png)
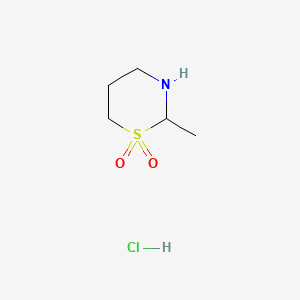
amine dihydrochloride](/img/structure/B13455795.png)
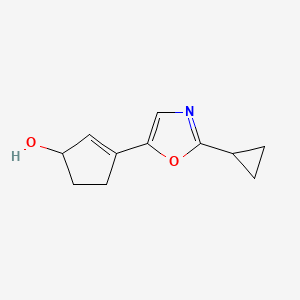
![Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate](/img/structure/B13455810.png)
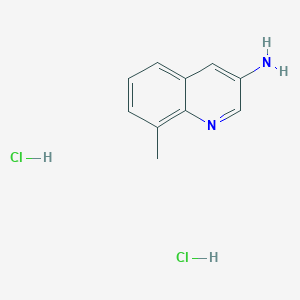
![4-iodo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B13455824.png)
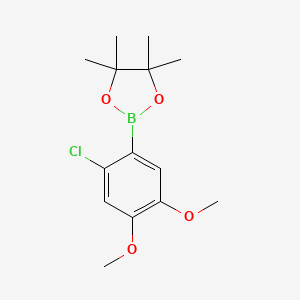
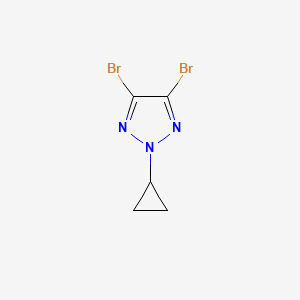
![Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate](/img/structure/B13455862.png)

